1-Isobutyl-1H-benzimidazol-2-amine
Overview
Description
1-Isobutyl-1H-benzimidazol-2-amine is a heterocyclic compound with the molecular formula C11H15N3. It is part of the benzimidazole family, which is known for its diverse biological activities and applications in various fields. The structure consists of a benzimidazole core with an isobutyl group attached to the nitrogen atom at position 1 and an amine group at position 2.
Mechanism of Action
Target of Action
1-Isobutyl-1H-benzimidazol-2-amine is a heterocyclic compound . . Benzimidazole derivatives, in general, have been found to possess broad-spectrum pharmacological properties . They have been associated with a wide range of biological activities .
Mode of Action
Benzimidazole derivatives have been speculated to act similarly as purines to provide biological responses . The interaction of these compounds with their targets can result in various changes, depending on the specific derivative and target involved .
Biochemical Pathways
Benzimidazole derivatives have been associated with a variety of pharmacological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathways would depend on the specific targets and mode of action of the compound .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-documented in the literature. These properties would have a significant impact on the bioavailability of the compound. In general, benzimidazole derivatives have been reported to have excellent bioavailability, safety, and stability profiles .
Result of Action
Benzimidazole derivatives have been associated with a variety of pharmacological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Such factors could potentially affect the compound’s pharmacokinetics and pharmacodynamics, thereby influencing its overall therapeutic effect .
Biochemical Analysis
Biochemical Properties
1-Isobutyl-1H-benzimidazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many endogenous and exogenous compounds. The binding of this compound to these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the interaction .
Additionally, this compound has been shown to interact with various proteins involved in cell signaling pathways. For example, it can bind to kinases and phosphatases, modulating their activity and thereby affecting downstream signaling events. These interactions are crucial for the regulation of cellular processes such as proliferation, differentiation, and apoptosis .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and the concentration of the compound. In cancer cells, this compound has been observed to induce apoptosis by activating pro-apoptotic signaling pathways and inhibiting anti-apoptotic proteins. This leads to the activation of caspases and the subsequent execution of the apoptotic program .
In normal cells, this compound can influence cell function by modulating gene expression and cellular metabolism. It has been reported to affect the expression of genes involved in oxidative stress response, inflammation, and cell cycle regulation. These changes in gene expression can alter cellular metabolism, leading to shifts in metabolic flux and the production of reactive oxygen species .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of the target molecule, leading to downstream effects on cellular processes .
For instance, the binding of this compound to cytochrome P450 enzymes can inhibit their catalytic activity, reducing the metabolism of certain substrates. Conversely, it can also activate other enzymes, enhancing their activity and promoting the metabolism of different compounds. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or exposure to light .
Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function. For example, continuous treatment with the compound can result in sustained changes in gene expression and cellular metabolism, potentially leading to adaptive responses or resistance mechanisms in cells .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity, without causing significant toxicity. At higher doses, this compound can induce toxic effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isobutyl-1H-benzimidazol-2-amine can be synthesized through several methods. One common approach involves the condensation of 1,2-phenylenediamine with isobutyraldehyde under acidic conditions, followed by cyclization to form the benzimidazole ring. The reaction typically requires a catalyst such as hydrochloric acid or sulfuric acid and is carried out at elevated temperatures.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Isobutyl-1H-benzimidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, where substituents are introduced at specific positions on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced amines or alcohols.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
1-Isobutyl-1H-benzimidazol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antiviral properties, making it a candidate for drug development.
Medicine: Research has shown potential for its use in anticancer therapies due to its ability to inhibit specific enzymes.
Industry: It is employed in the development of new materials and catalysts for chemical reactions.
Comparison with Similar Compounds
- 1-Methyl-1H-benzimidazol-2-amine
- 1-Ethyl-1H-benzimidazol-2-amine
- 1-Propyl-1H-benzimidazol-2-amine
Comparison: 1-Isobutyl-1H-benzimidazol-2-amine is unique due to the presence of the isobutyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications where other benzimidazole derivatives may not be as effective.
Properties
IUPAC Name |
1-(2-methylpropyl)benzimidazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-8(2)7-14-10-6-4-3-5-9(10)13-11(14)12/h3-6,8H,7H2,1-2H3,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQDRVJGZDDZXKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2N=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50364144 | |
Record name | 1-Isobutyl-1H-benzimidazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50364144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
519167-93-2 | |
Record name | 1-Isobutyl-1H-benzimidazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50364144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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